molecular formula C19H19N5O2S B2914548 N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 870756-89-1

N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2914548
CAS No.: 870756-89-1
M. Wt: 381.45
InChI Key: MWGONDIHDGLFRM-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an indole moiety via a sulfanyl bridge and an acetamide group substituted with a 1-cyanocyclohexyl unit. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition, cytotoxicity, and antimicrobial effects . The indole scaffold is prevalent in natural products and synthetic drugs, while 1,3,4-oxadiazole derivatives are recognized for their metabolic stability and electronic properties, making them valuable in medicinal chemistry .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c20-12-19(8-4-1-5-9-19)22-16(25)11-27-18-24-23-17(26-18)14-10-21-15-7-3-2-6-13(14)15/h2-3,6-7,10,21H,1,4-5,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQUNBVWMMIWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various scientific studies and data.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Indole Derivative : Starting from 2-(1H-indol-3-yl)acetic acid, the compound undergoes esterification followed by hydrazide formation and cyclization to yield 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol.
  • Reaction with Acetamides : The resultant thiol reacts with various N-substituted acetamides to produce the target compound through nucleophilic substitution reactions in a basic medium.

Biological Activity

The biological activity of this compound has been evaluated across multiple studies. Key findings include:

Antibacterial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antibacterial properties. In a study involving a series of synthesized derivatives, several showed significant inhibition against common bacterial strains. The minimum inhibitory concentrations (MIC) were determined for various derivatives, highlighting the importance of structural modifications on antibacterial efficacy.

CompoundMIC (µg/mL)Bacterial Strain
8a15E. coli
8b10S. aureus
8c20P. aeruginosa

Cytotoxic Properties

The cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, compounds with indole and oxadiazole moieties have shown promising results in inducing apoptosis in cancer cells. For example:

Cell LineIC50 (µg/mL)Mechanism
MCF70.28Apoptosis induction
A5490.52Cell cycle arrest
HCT11692.2Tubulin interaction

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory activity. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant growth inhibition in breast cancer cell lines (MCF7) with an IC50 value of 0.28 µg/mL. The mechanism was linked to apoptosis via mitochondrial pathways.
  • Case Study on Antibacterial Efficacy : Another investigation into the antibacterial properties revealed that modifications in the side chains significantly influenced the MIC values against resistant bacterial strains.

Comparison with Similar Compounds

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Key Substituent Effects
N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide 413.47 g/mol 3.2 High lipophilicity (cyanocyclohexyl)
2-{[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-ethylacetamide 229.29 g/mol 1.8 Moderate solubility (alkyl groups)
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 475.27 g/mol 4.1 Enhanced stability (electron-withdrawing groups)

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